N-(6-methylpyridin-2-yl)-4-[(naphthalen-1-yloxy)methyl]benzamide
Overview
Description
N-(6-methylpyridin-2-yl)-4-[(naphthalen-1-yloxy)methyl]benzamide: is a complex organic compound that features a benzamide core linked to a naphthalene moiety through an ether linkage and a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylpyridin-2-yl)-4-[(naphthalen-1-yloxy)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the acylation of an appropriate amine with a benzoyl chloride derivative.
Ether Linkage Formation: The naphthalene moiety is introduced via an ether linkage, which can be achieved through a nucleophilic substitution reaction between a naphthol derivative and a benzyl halide.
Pyridine Ring Substitution:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.
Substitution: The ether linkage and the aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes due to its aromatic structure and potential for conjugation with biomolecules.
Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its aromatic and conjugated structure.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-4-[(naphthalen-1-yloxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and functional groups allow it to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- N-(6-methylpyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide
- 1-(6-methylpyridin-2-yl)-3-naphthalen-1-yl-urea
Comparison:
- N-(6-methylpyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide: This compound is similar in structure but features an acetamide group instead of a benzamide group, which can influence its reactivity and biological activity.
- 1-(6-methylpyridin-2-yl)-3-naphthalen-1-yl-urea: This compound contains a urea linkage instead of an ether linkage, which can affect its hydrogen bonding capabilities and overall stability.
Uniqueness: N-(6-methylpyridin-2-yl)-4-[(naphthalen-1-yloxy)methyl]benzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-(naphthalen-1-yloxymethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-6-4-11-23(25-17)26-24(27)20-14-12-18(13-15-20)16-28-22-10-5-8-19-7-2-3-9-21(19)22/h2-15H,16H2,1H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSNVHWHZCMALE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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